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Compound of Interest

Compound Name: N-ethyl-2-oxo-2-phenylacetamide

Cat. No.: B3151275

CAS Number: 70817-57-1

This technical guide provides a comprehensive overview of N-ethyl-2-oxo-2-
phenylacetamide, a member of the a-ketoamide class of compounds. This document is
intended for researchers, scientists, and professionals in the field of drug development and
medicinal chemistry.

Chemical and Physical Properties

N-ethyl-2-0x0-2-phenylacetamide is a small molecule with the molecular formula C10H11NO:x.
As an a-ketoamide, its structure is characterized by an amide group directly attached to a
ketone, a feature that imparts unique electronic properties and reactivity. This structural motif is
of significant interest in medicinal chemistry due to its potential to act as a covalent inhibitor of
enzymes, particularly proteases.

Table 1: Physicochemical Properties of N-ethyl-2-oxo-2-phenylacetamide

Property Value Source
CAS Number 70817-57-1 [1]
Molecular Formula C10H11NO2 [2]
Molecular Weight 177.20 g/mol [2]
Storage Temperature 2-8°C [2]
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Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-ethyl-2-
oxo-2-phenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra provide detailed information about the carbon-hydrogen
framework of the molecule.

Table 2: tH NMR Spectroscopic Data for N-ethyl-2-0xo0-2-phenylacetamide

Chemical Shift

Multiplicity Integration Assignment
(ppm)

Data not explicitly
available in search

results

Table 3: 13C NMR Spectroscopic Data for N-ethyl-2-oxo0-2-phenylacetamide

Chemical Shift (ppm) Assignment

Data not explicitly available in search results

Note: While a supplementary document from the Royal Society of Chemistry containing the
NMR spectra was identified, the specific peak data was not retrievable in the provided search
shippets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected
absorptions for N-ethyl-2-oxo-2-phenylacetamide would include:

e N-H stretch: A moderate to strong band around 3300 cm™1.

e C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm™1.
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e C=0 stretch (ketone and amide): Strong bands in the region of 1700-1650 cm~*. The
presence of two carbonyl groups may result in two distinct peaks or a broadened peak.

e C=C stretch (aromatic): Bands in the 1600-1450 cm~1 region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of N-monosubstituted 2-phenylacetamides typically
shows fragmentation patterns involving cleavage of the bond alpha to the carbonyl group. For
N-ethyl-2-o0xo0-2-phenylacetamide, characteristic fragments would be expected from the loss
of the ethyl group and subsequent fragmentation of the phenylacetamide core.[3]

Synthesis of N-ethyl-2-ox0-2-phenylacetamide

The synthesis of N-ethyl-2-oxo-2-phenylacetamide and related N-substituted
phenylglyoxamides is most commonly achieved through the condensation of phenylglyoxylic
acid with the corresponding amine.[4][5]

General Experimental Protocol

The following is a representative protocol adapted from the synthesis of a similar compound, N-
cyclohexyl-2-oxo-2-phenylacetamide.[5]

Materials:

Phenylglyoxylic acid

Ethylamine

N,N'-Dicyclohexylcarbodiimide (DCC)

4-(Dimethylamino)pyridine (DMAP)

Dichloromethane (CHzCl2)

Silica gel for column chromatography

Ethyl acetate
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¢ Hexane

Procedure:

o To a suspension of phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in dichloromethane,
add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and 4-(dimethylamino)pyridine (DMAP)
(0.2 eq) at room temperature.

 Stir the reaction mixture at room temperature for 10 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

e Concentrate the filtrate under reduced pressure.

o Purify the residue by column chromatography on silica gel, using a mixture of ethyl acetate
and hexane as the eluent, to afford N-ethyl-2-oxo-2-phenylacetamide.

Below is a graphical representation of the synthesis workflow.
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Fig. 1. Synthesis workflow for N-ethyl-2-oxo0-2-phenylacetamide.

Biological Activity and Mechanism of Action

While specific quantitative biological data for N-ethyl-2-oxo-2-phenylacetamide is not readily
available in the public domain, the a-ketoamide functional group is a well-established
pharmacophore in drug discovery, particularly for enzyme inhibitors.
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Role as a Protease Inhibitor

a-Ketoamides are known to be effective inhibitors of serine and cysteine proteases.[6][7] The

electrophilic nature of the ketone carbonyl allows for nucleophilic attack by the catalytic serine
or cysteine residue in the enzyme's active site. This forms a reversible covalent thio-hemiketal
or hemiacetal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis.

[6]

The general mechanism of inhibition is depicted in the following signaling pathway diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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